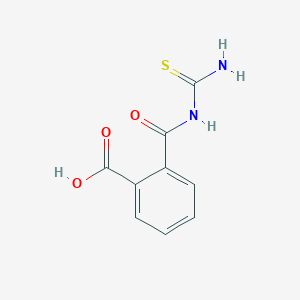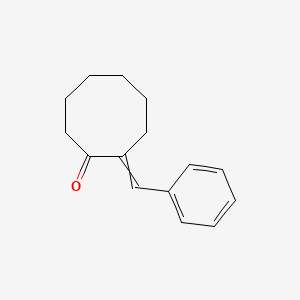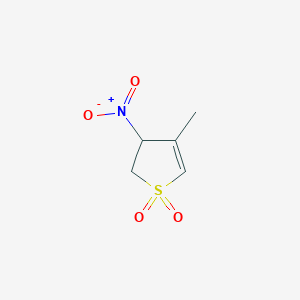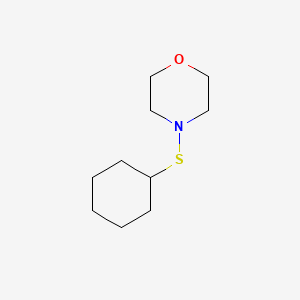![molecular formula C16H19O4P B14673839 [1,1'-Biphenyl]-4-yl diethyl phosphate CAS No. 37782-03-9](/img/structure/B14673839.png)
[1,1'-Biphenyl]-4-yl diethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-4-yl diethyl phosphate: is an organophosphorus compound that features a biphenyl group attached to a diethyl phosphate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-yl diethyl phosphate typically involves the reaction of biphenyl derivatives with diethyl phosphorochloridate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4-yl diethyl phosphate may involve large-scale batch or continuous processes. The key steps include the preparation of high-purity starting materials, precise control of reaction conditions, and efficient purification techniques to ensure the desired product’s quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: [1,1’-Biphenyl]-4-yl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert the phosphate group to phosphine derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of biphenyl phosphates.
Reduction: Formation of biphenyl phosphines.
Substitution: Formation of brominated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1,1’-Biphenyl]-4-yl diethyl phosphate is used as a reagent in organic synthesis and as a ligand in coordination chemistry .
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions involving phosphate groups .
Industry: Industrially, this compound can be used in the production of flame retardants, plasticizers, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-4-yl diethyl phosphate involves its interaction with molecular targets such as enzymes and receptors that recognize phosphate groups. The compound can inhibit or activate these targets by mimicking or blocking the natural substrates’ binding . The pathways involved often include phosphorylation and dephosphorylation processes critical for cellular signaling and metabolism .
Comparación Con Compuestos Similares
Diethylphosphite: Similar in structure but lacks the biphenyl group.
Bisphosphonates: Used in medicine for bone diseases but have different structural features and applications.
Uniqueness: [1,1’-Biphenyl]-4-yl diethyl phosphate is unique due to its biphenyl moiety, which imparts distinct chemical properties and reactivity compared to other organophosphorus compounds. This uniqueness makes it valuable in specific applications where both the biphenyl and phosphate functionalities are required .
Propiedades
Número CAS |
37782-03-9 |
|---|---|
Fórmula molecular |
C16H19O4P |
Peso molecular |
306.29 g/mol |
Nombre IUPAC |
diethyl (4-phenylphenyl) phosphate |
InChI |
InChI=1S/C16H19O4P/c1-3-18-21(17,19-4-2)20-16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |
Clave InChI |
QOQHQTJPTKGVSY-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


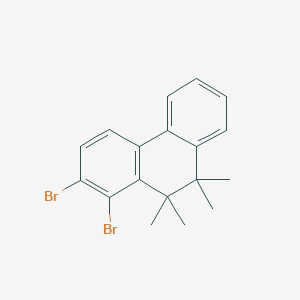
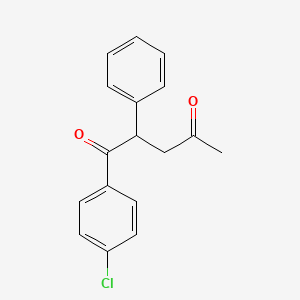
![[(Phenylethynyl)sulfanyl]benzene](/img/structure/B14673778.png)
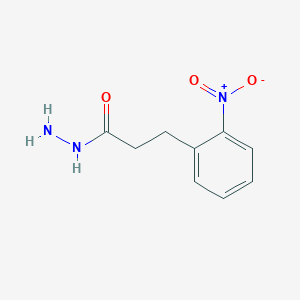
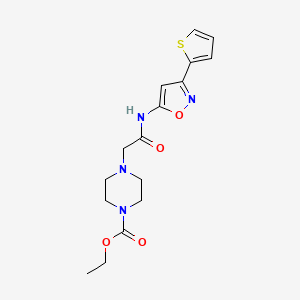
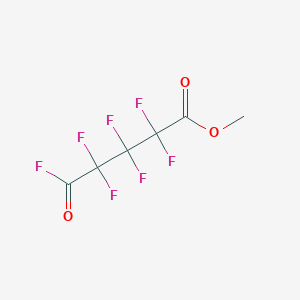

![1-[Di(prop-2-en-1-yl)phosphoryl]piperidine](/img/structure/B14673793.png)
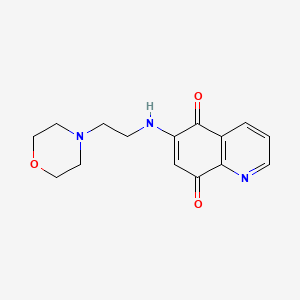
![2-methyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B14673803.png)
